molecular formula C23H22N4O3S4 B11188463 4-(6-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

4-(6-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11188463
M. Wt: 530.7 g/mol
InChI Key: RQPOXAJXVPLBSO-UHFFFAOYSA-N
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Description

4-(6-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazoloquinoline core, a thiazole ring, and a benzenesulfonamide group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazoloquinoline structure.

    Introduction of the Ethoxy and Dimethyl Groups: These groups are usually introduced through alkylation reactions using ethyl halides and methylating agents.

    Formation of the Thioxo Group: This can be achieved by introducing sulfur through thiolation reactions.

    Attachment of the Thiazole Ring: This step involves the coupling of the thiazole ring to the quinoline core, often using cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline or thiazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydro or tetrahydro derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its sulfonamide group is known for its antibacterial properties, and the thiazoloquinoline core may provide additional pharmacological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(6-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The thiazoloquinoline core may interact with DNA or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide
  • 4-(6-ethoxy-4,4-dimethyl-1-oxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-(6-ethoxy-4,4-dimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide lies in its specific combination of functional groups and structural features. The presence of both thiazole and thiazoloquinoline rings, along with the sulfonamide group, provides a unique set of chemical and biological properties that are not commonly found in other compounds.

This detailed overview highlights the significance and potential applications of this compound in various scientific fields

Properties

Molecular Formula

C23H22N4O3S4

Molecular Weight

530.7 g/mol

IUPAC Name

4-(6-ethoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H22N4O3S4/c1-4-30-17-7-5-6-16-18-20(23(2,3)25-19(16)17)33-27(21(18)31)14-8-10-15(11-9-14)34(28,29)26-22-24-12-13-32-22/h5-13,25H,4H2,1-3H3,(H,24,26)

InChI Key

RQPOXAJXVPLBSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)(C)C

Origin of Product

United States

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